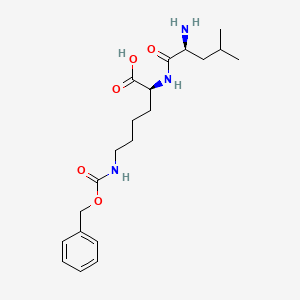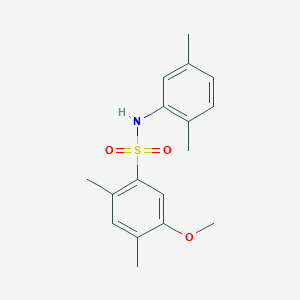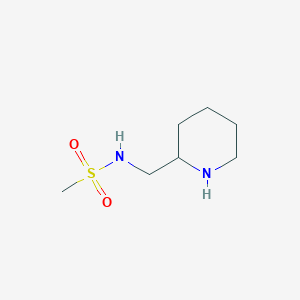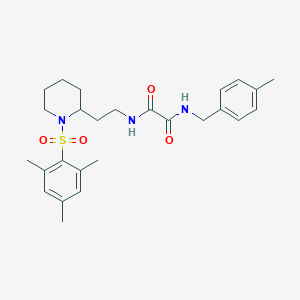
H-Leu-Lys(Z)-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
H-Leu-Lys(Z)-OH, also known as N2-(L-Leucyl)-N6-((benzyloxy)carbonyl)-L-lysine, is a compound with the molecular formula C20H31N3O5 . It has a molecular weight of 393.48 .
Molecular Structure Analysis
The InChI Key for this compound is NLDHNTHWLUFXHK-IRXDYDNUSA-N . It has 28 heavy atoms, 6 aromatic heavy atoms, and 15 rotatable bonds .Physical And Chemical Properties Analysis
This compound has a high GI absorption and is a P-gp substrate . It is not an inhibitor of CYP1A2, CYP2C19, CYP2C9, CYP2D6, or CYP3A4 . Its Log Kp (skin permeation) is -8.71 cm/s . The compound is very soluble, with a solubility of 14.2 mg/ml or 0.0362 mol/l .Scientific Research Applications
1. Encapsulation in Nanoparticles
H-Leu-Lys(Z)-OH, in its variant forms like H-(leu-lys-lys-leu)10-OH, demonstrates a high affinity for oligonucleotides. This property is utilized for efficient encapsulation in hydrophobic nanoparticles, useful in drug delivery systems. The specific structure of these peptides, alternating between hydrophilic and hydrophobic amino acids, facilitates the formation of a non-water-soluble complex that can be encapsulated in nanoparticles for targeted delivery (Emile et al., 1996).
2. Protein C-H Bond Reactivity Study
The study of the reactivity of protein C-H bonds to H atom abstraction by OH radical involves peptides like this compound. Such studies are crucial in understanding the chemical interactions at the molecular level, which can have implications in biochemistry and pharmacology (Scheiner & Kar, 2010).
3. Study of Aminopeptidase Mechanisms
This compound and related peptides are used in the study of enzymes like bovine lens leucine aminopeptidase. Understanding the binding and interaction of such peptides with the enzyme helps elucidate the enzymatic mechanisms and the role of metal ions in catalysis, which is valuable in enzymology and therapeutic research (Sträter & Lipscomb, 1995).
4. Synthesis of Neurotensin Analogues
Peptides including this compound are used in the synthesis of neurotensin analogues like JMV 449. These analogues have shown potent and long-lasting effects in biological assays, indicating their potential in neuropharmacology (Dubuc et al., 1992).
Safety and Hazards
Future Directions
properties
IUPAC Name |
(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-6-(phenylmethoxycarbonylamino)hexanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N3O5/c1-14(2)12-16(21)18(24)23-17(19(25)26)10-6-7-11-22-20(27)28-13-15-8-4-3-5-9-15/h3-5,8-9,14,16-17H,6-7,10-13,21H2,1-2H3,(H,22,27)(H,23,24)(H,25,26)/t16-,17-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLDHNTHWLUFXHK-IRXDYDNUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCCNC(=O)OCC1=CC=CC=C1)C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCCCNC(=O)OCC1=CC=CC=C1)C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Methyl-1H-benzo[d][1,2,3]triazole-6-carbaldehyde](/img/structure/B2534694.png)
![1-[2-(2,2,2-Trifluoro-1-hydroxyethyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2534695.png)

![1-(9-Chloro-2-(2-hydroxy-5-methylphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2534698.png)


![N,N-dimethyl-2-{3-oxo-2H,3H,5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]piperazin-2-yl}acetamide](/img/structure/B2534704.png)






![4-[[6-Chloro-3-(4-chloro-2-fluorobenzyl)-2-methylimidazo[1,2-b]pyridazin-8-yl]methyl]morpholine](/img/structure/B2534715.png)